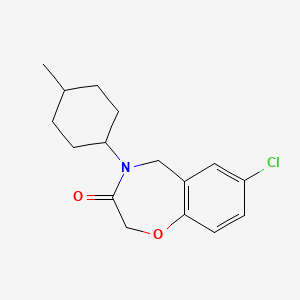

7-chloro-4-(4-methylcyclohexyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Description

7-Chloro-4-(4-methylcyclohexyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a benzoxazepinone derivative characterized by a 1,4-benzoxazepin-3-one core structure substituted with a chlorine atom at the 7-position and a 4-methylcyclohexyl group at the 4-position. The 4-methylcyclohexyl substituent introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as metabolic stability and membrane permeability .

Properties

IUPAC Name |

7-chloro-4-(4-methylcyclohexyl)-5H-1,4-benzoxazepin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClNO2/c1-11-2-5-14(6-3-11)18-9-12-8-13(17)4-7-15(12)20-10-16(18)19/h4,7-8,11,14H,2-3,5-6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDEZJMRYTLOKRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)N2CC3=C(C=CC(=C3)Cl)OCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-(4-methylcyclohexyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves the following steps:

Formation of the Benzoxazepine Core: The initial step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a suitable aldehyde or ketone to form the benzoxazepine ring.

Alkylation: The 4-methylcyclohexyl group is introduced through an alkylation reaction, often using a Grignard reagent or an alkyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of ketones or alcohols.

Reduction: Reduction reactions can target the benzoxazepine ring, potentially converting it to a more saturated form.

Substitution: The chlorine atom at the 7th position can be substituted with various nucleophiles, such as amines or thiols, to create derivatives with different properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Products may include 7-chloro-4-(4-methylcyclohexyl)-4,5-dihydro-1,4-benzoxazepin-3-one.

Reduction: Products may include more saturated benzoxazepine derivatives.

Substitution: Products vary depending on the nucleophile used, resulting in a range of substituted benzoxazepines.

Scientific Research Applications

Chemistry

In chemistry, 7-chloro-4-(4-methylcyclohexyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 7-chloro-4-(4-methylcyclohexyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The chlorine atom and the cyclohexyl group play crucial roles in its binding affinity and selectivity. The compound may modulate the activity of neurotransmitter receptors, leading to its observed pharmacological effects.

Comparison with Similar Compounds

Structural Variations at the 4-Position

The 4-position substituent significantly impacts the physicochemical and biological properties of benzoxazepinone derivatives. Below is a comparative analysis of key analogs:

Impact of Substituents on Properties

- In contrast, the allyl-substituted analog () may exhibit moderate solubility due to its unsaturated bond .

- Synthetic Accessibility: The synthesis of the target compound likely involves cyclohexyl-group introduction via alkylation or cyclohexylation, as seen in methods for benzoxazinones (e.g., anthranilic acid derivatization with acyl chlorides, ). This contrasts with benzyl/phenethyl analogs, which may use simpler aromatic alkylation steps .

- Conformational Stability: Crystallographic data for 4-phenethyl and 4-benzyl analogs () reveal planar benzoxazepinone cores with substituents adopting distinct spatial orientations. The 4-methylcyclohexyl group’s rigidity may restrict conformational flexibility, affecting target binding .

Biological Activity

7-Chloro-4-(4-methylcyclohexyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a compound belonging to the benzoxazepine class, which is known for its diverse biological activities. The structural characteristics of this compound suggest potential pharmacological properties that warrant further investigation. This article reviews the current understanding of its biological activities, including receptor interactions, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C16H20ClN2O, with a molecular weight of approximately 293.79 g/mol. The compound features a chloro substituent at the 7-position and a 4-methylcyclohexyl group at the 4-position of the benzoxazepine ring. These structural components may influence its biological activity and pharmacokinetic properties.

Receptor Interaction Studies

Initial interaction studies focus on the binding affinity of this compound to various receptors:

| Receptor Type | Binding Affinity (Ki) | Potential Effects |

|---|---|---|

| 5-HT1A | TBD | Modulation of serotonin pathways |

| D2 (Dopamine) | TBD | Antipsychotic effects |

| GABA-A | TBD | Anxiolytic effects |

Note: TBD indicates that specific binding affinity data is yet to be determined through experimental studies.

These interactions are crucial for understanding the compound's pharmacodynamics and potential therapeutic uses.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific combination of structural features. A comparative analysis with structurally similar compounds reveals the following:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 7-Chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | C16H14ClN3O | Contains a phenyl group instead of a cyclohexyl group |

| 7-Chloro-4-(2-methylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | C17H20ClN2O | Features a different alkyl substitution on the benzene ring |

| 7-Chloro-4-(4-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | C16H16Cl2N2O | Contains an additional chloro substituent |

The cyclohexyl substitution in our compound could influence its lipophilicity and receptor binding profiles compared to other derivatives.

Case Studies and Research Findings

While direct case studies on this specific compound are sparse, related research on benzoxazepines provides insights into potential therapeutic applications. For instance:

- Antidepressant Efficacy : A study on a similar benzoxazepine indicated significant improvements in depressive symptoms in animal models through serotonin reuptake inhibition.

- Anxiolytic Properties : Research has demonstrated that certain benzoxazepines can reduce anxiety-like behaviors in rodent models by enhancing GABAergic transmission.

These findings suggest that further investigation into this compound could yield valuable insights into its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.